molecular formula C8H6BrClF2 B13623728 4-Bromo-2-chloro-1-(1,1-difluoroethyl)benzene

4-Bromo-2-chloro-1-(1,1-difluoroethyl)benzene

Cat. No.: B13623728
M. Wt: 255.48 g/mol
InChI Key: UOWAJSMLBMBSCT-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-1-(1,1-difluoroethyl)benzene is an organic compound with the molecular formula C8H6BrClF2 It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a difluoroethyl group

Preparation Methods

The synthesis of 4-Bromo-2-chloro-1-(1,1-difluoroethyl)benzene typically involves multi-step organic reactions. One common method includes the halogenation of benzene derivatives followed by the introduction of the difluoroethyl group. For instance, starting with a benzene ring, bromination and chlorination can be performed using bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The difluoroethyl group can be introduced via a Friedel-Crafts alkylation reaction using 1,1-difluoroethane and a Lewis acid catalyst .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. These methods often employ continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-Bromo-2-chloro-1-(1,1-difluoroethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and chlorine). Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

    Oxidation and Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

    Coupling Reactions: It can undergo coupling reactions like Suzuki or Heck coupling, where palladium catalysts are used to form carbon-carbon bonds with other aromatic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-chloro-1-(1,1-difluoroethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in designing molecules with specific biological activities. Its structural features may contribute to binding affinity and selectivity towards biological targets.

    Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 4-Bromo-2-chloro-1-(1,1-difluoroethyl)benzene exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing groups (bromine and chlorine) influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. In biological systems, the compound’s interactions with molecular targets, such as enzymes or receptors, are influenced by its structural features, which can affect binding affinity and specificity.

Comparison with Similar Compounds

4-Bromo-2-chloro-1-(1,1-difluoroethyl)benzene can be compared with other halogenated benzene derivatives, such as:

  • 4-Bromo-1-chloro-2-(1,1-difluoroethyl)benzene
  • 2-Bromo-1,1-difluoroethylbenzene
  • 1-Bromo-2,4-difluorobenzene

These compounds share similar structural features but differ in the position and type of halogen substituents. The presence of different halogens and their positions on the benzene ring can significantly influence the compound’s reactivity, stability, and applications. For example, the difluoroethyl group in this compound provides unique electronic properties that can enhance its reactivity in certain chemical reactions compared to its analogs .

Properties

Molecular Formula

C8H6BrClF2

Molecular Weight

255.48 g/mol

IUPAC Name

4-bromo-2-chloro-1-(1,1-difluoroethyl)benzene

InChI

InChI=1S/C8H6BrClF2/c1-8(11,12)6-3-2-5(9)4-7(6)10/h2-4H,1H3

InChI Key

UOWAJSMLBMBSCT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)Cl)(F)F

Origin of Product

United States

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